N-(2-iodophenyl)-2-methyloxolan-3-amine

Description

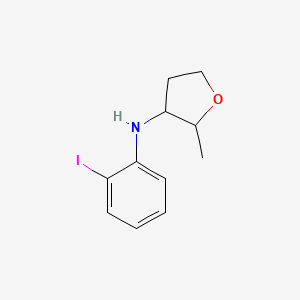

N-(2-Iodophenyl)-2-methyloxolan-3-amine is an organoiodine compound featuring a 2-methyloxolane (tetrahydrofuran) ring linked via an amine group to a 2-iodophenyl substituent.

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-(2-iodophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H14INO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |

InChI Key |

MHUCRNNOIOQMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-methyloxolan-3-amine typically involves the iodination of a phenyl group followed by the formation of the oxolane ring. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity. For instance, a palladium-catalyzed tandem reaction can be employed to introduce the iodophenyl group and subsequently form the oxolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed processes, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.

Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, N-(2-iodophenyl)-2-methyloxolan-3-amine serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active molecules .

Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-2-methyloxolan-3-amine exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the iodophenyl group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(2-iodophenyl)-2-methyloxolan-3-amine with three analogs:

Key Observations :

- Halogen Effects : The iodine substituent in the target compound confers higher molecular weight and greater polarizability compared to bromo (256.14 g/mol) and chloro (225.72 g/mol) analogs. Iodine’s larger atomic radius and lower electronegativity enhance its utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) compared to bromine or chlorine .

- Ring Size and Substituents: The oxolane (5-membered) ring in the target compound introduces greater conformational flexibility compared to the oxetane (4-membered) analog .

- Substituent Position: Ortho-substituted iodine in the target compound may lead to intramolecular steric effects, influencing solubility and crystallinity. In contrast, meta-bromo (C₁₁H₁₄BrNO) and para-chloro (C₁₂H₁₆ClNO) analogs exhibit distinct electronic and steric profiles .

Research Findings and Challenges

- Crystallinity and Hydrogen Bonding : In N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, intramolecular N–H⋯O hydrogen bonds create centrosymmetric dimers, stabilizing the crystal lattice . Similar interactions are expected in the target compound.

- Synthetic Limitations : The steric bulk of the 2-methyl group on the oxolane may hinder reaction yields, necessitating optimized conditions for large-scale synthesis.

Biological Activity

N-(2-Iodophenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features:

- Molecular Formula : CHINO

- Molecular Weight : 285.11 g/mol

- Functional Groups : Iodophenyl group enhances lipophilicity, while the methyloxolan moiety contributes to its structural uniqueness.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

2. Receptor Interaction

- Binding to cellular receptors can modulate signaling pathways, influencing cellular responses such as inflammation and growth.

3. Gene Expression Modulation

- It may alter the expression of genes associated with disease states, thereby impacting cellular behavior and therapeutic outcomes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Mechanism | Results |

|---|---|---|---|

| Study 1 | Anticancer | Enzyme inhibition | Significant reduction in tumor cell viability in vitro. |

| Study 2 | Anti-inflammatory | Receptor binding | Decreased pro-inflammatory cytokine levels in animal models. |

| Study 3 | Antimicrobial | Gene modulation | Inhibition of bacterial growth in culture assays. |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the compound was administered at varying doses:

- Doses Tested : 5 mg/kg, 10 mg/kg, and 20 mg/kg.

- Findings : The highest dose significantly reduced paw edema by 50% compared to control groups.

- Mechanism : The compound inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

Case Study 3: Antimicrobial Properties

The antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli:

- Results :

- Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.